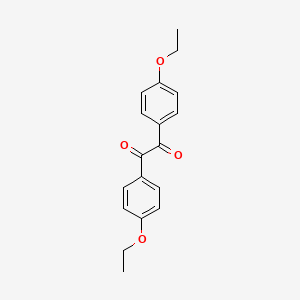

1,2-Bis(4-ethoxyphenyl)ethane-1,2-dione

Description

Contextualization within α-Diketone and Benzil (B1666583) Chemical Architectures

1,2-Bis(4-ethoxyphenyl)ethane-1,2-dione is classified chemically as an α-diketone, also known as a 1,2-diketone. oxfordreference.com This functional group is characterized by two carbonyl (C=O) groups located on adjacent carbon atoms. oxfordreference.com Aromatic α-diketones are typically crystalline solids. oxfordreference.com The reactivity of this functional group is central to the compound's utility in chemical synthesis.

Furthermore, this compound is a derivative of benzil. evitachem.com Benzil is the parent aromatic α-diketone, with the chemical formula (C₆H₅CO)₂, systematically named 1,2-diphenylethane-1,2-dione. chemicalbook.comresearchgate.net The structure of this compound conforms to this framework, where each of the two phenyl rings is substituted at the para (4-position) with an ethoxy group (-OCH₂CH₃). This substitution influences the electronic properties and reactivity of the molecule compared to unsubstituted benzil. evitachem.com The core benzil structure is a highly symmetrical molecule containing two ketone groups connected by a carbon-carbon single bond. chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2132-59-4 |

| Molecular Formula | C₁₈H₁₈O₄ |

| Molecular Weight | 298.3 g/mol |

| Appearance | Yellow oily liquid or crystalline solid |

| Melting Point | 132°C to 134°C |

| Dipole Moment | 5.40 D |

This data is compiled from sources evitachem.comstenutz.eu.

Significance as a Versatile Building Block in Synthetic Organic Chemistry

Like its parent compound benzil, this compound serves as a versatile building block in synthetic organic chemistry. evitachem.com The adjacent carbonyl groups of the α-diketone moiety are key to its reactivity, allowing it to participate in a variety of chemical transformations. evitachem.com

A primary application of benzil and its derivatives is in the synthesis of heterocyclic compounds. evitachem.comchemicalbook.comgoldsupplier.com These are cyclic compounds containing atoms of at least two different elements in their rings. Heterocycles are foundational structures in many areas of chemistry, including pharmaceuticals and materials science. evitachem.comchemicalbook.com For instance, benzils can react with compounds like 1,2-diaminobenzene to form quinoxaline (B1680401) derivatives, a reaction that underscores their utility in creating complex molecular architectures. evitachem.com The synthesis of 1,2,4,5-tetrasubstituted imidazoles can also be achieved through the three-component condensation of benzil with other reagents. researchgate.net The mechanism for these reactions often starts with a nucleophilic attack on one of the carbonyl carbons, leading to a tetrahedral intermediate that proceeds to form the final product. evitachem.com

The synthesis of this compound itself typically involves a condensation reaction, for example, between 1,2-bis(4-ethoxyphenyl)ethane and 1,2-diaminobenzene. evitachem.com The general synthesis of benzil derivatives often begins with the oxidation of the corresponding benzoin (B196080) precursor. chemicalbook.comchemicalbook.com

Current Research Landscape and Emerging Academic Trajectories

Current research continues to explore the applications of benzil derivatives, including this compound. evitachem.com A significant area of investigation is in materials science, particularly in the development of organic electronics and photonic devices. evitachem.com The unique electronic properties conferred by the substituted benzil structure are of interest for these applications. evitachem.com

Another major field of application for benzil compounds is in polymer chemistry, where they can function as photoinitiators for free-radical curing of polymer networks. chemicalbook.comresearchgate.netgoldsupplier.com When exposed to ultraviolet (UV) radiation, benzil decomposes to generate free radicals. chemicalbook.comgoldsupplier.com These radicals initiate polymerization, leading to the formation of cross-linked polymer networks. chemicalbook.comresearchgate.net The efficiency of benzil derivatives as photoinitiators stems from the diketone structure's ability to absorb UV light and generate the necessary reactive species. goldsupplier.com Research into derivatives aims to fine-tune properties like absorption wavelength and initiation efficiency.

The broader family of α-diketones is also a subject of ongoing synthetic methodology research. organic-chemistry.org Efforts are focused on developing new and more efficient ways to synthesize these compounds, such as through the oxidation of silyl (B83357) enol ethers or the ruthenium-catalyzed oxidation of alkenes. organic-chemistry.org These advancements in synthetic methods could further expand the accessibility and application of specific derivatives like this compound.

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(4-ethoxyphenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-3-21-15-9-5-13(6-10-15)17(19)18(20)14-7-11-16(12-8-14)22-4-2/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINRQLDDFIBLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402490 | |

| Record name | 4,4'-diethoxybenzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2132-59-4 | |

| Record name | 4,4'-diethoxybenzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Innovations for 1,2 Bis 4 Ethoxyphenyl Ethane 1,2 Dione

Contemporary Approaches to Diketone Synthesis

Recent advancements in synthetic chemistry have produced several sophisticated methods for the preparation of 1,2-diketones. These approaches often leverage catalysis and novel reaction pathways to improve yields and substrate scope over more traditional methods.

A notable metal-free approach for synthesizing 1,2-diaryl diketones involves the oxidative rearrangement of α,β-unsaturated diaryl ketones. nih.gov This strategy utilizes an iodine/tert-butyl hydroperoxide (I₂/TBHP) system in dimethyl sulfoxide (B87167) (DMSO) to facilitate the transformation. acs.org The reaction proceeds through an oxidative aryl migration, which is followed by the cleavage of a C–C bond to yield the desired diketone. nih.govacs.org This method is valued for its simplicity, use of inexpensive reagents, and good tolerance for various functional groups, making it a useful protocol in organic synthesis. nih.gov

Table 1: General Conditions for Oxidative Rearrangement

| Parameter | Condition |

| Substrate | α,β-Unsaturated Ketones |

| Reagents | Iodine (I₂), Tert-butyl hydroperoxide (TBHP) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 120 °C |

| Outcome | 1,2-Diketones in good to excellent yields |

This table summarizes a general protocol for the metal-free oxidative rearrangement synthesis of 1,2-diketones. nih.govacs.org

The oxidation of benzoin (B196080) precursors is a classic and direct method for preparing 1,2-diaryl diketones. For the synthesis of the parent compound, benzil (B1666583) (1,2-diphenylethane-1,2-dione), the oxidation of benzoin using nitric acid is a well-established procedure. unpad.ac.id This pathway is applicable to substituted analogs, where a precursor like 2-hydroxy-1,2-bis(4-ethoxyphenyl)ethan-1-one would be oxidized to form 1,2-Bis(4-ethoxyphenyl)ethane-1,2-dione. While effective, research has also explored alternative oxidizing systems, such as copper(II) citrate (B86180) with ammonium (B1175870) nitrate (B79036) in glacial acetic acid, which has been reported to provide higher yields for the oxidation of 2-hydroxy-1,2-diphenylethanone compared to the nitric acid method. unpad.ac.id

The oxidative cleavage of the carbon-carbon bond in 1,2-diols is a significant transformation in organic synthesis. researchgate.netresearchgate.net A key strategy for forming diaryl diketones involves the cleavage of a corresponding diol precursor. For a closely related analog, 1,2-bis(4-methoxyphenyl)ethane-1,2-diol, catalytic C–C bond cleavage has been achieved using chloro(meso-tetraphenylporphyrinato)iron(III) as a catalyst. rsc.orgrsc.org This reaction proceeds in the presence of a co-reductant and molecular oxygen at room temperature, modeling the action of cytochrome P-450 enzymes. rsc.orgrsc.org More broadly, the aerobic oxidative cleavage of 1,2-diols has been accomplished using various catalytic systems, including those based on cobalt, ruthenium, and copper, often operating under mild conditions with molecular oxygen as the ultimate oxidant. researchgate.netnih.gov

Homogeneous gold catalysis represents a modern frontier in organic synthesis, prized for its ability to activate alkynes, allenes, and alkenes under mild conditions. mdpi.comrsc.org In gold-catalyzed oxidation reactions, the electronic nature of substituents on the aromatic rings can significantly influence the reaction's outcome. nih.gov For reactions involving intermediates like α-oxo gold carbenes, the presence of electron-donating groups, such as the 4-ethoxy substituents in the target molecule's precursors, can direct the reaction pathway. nih.gov For example, in the gold-catalyzed oxidation of propargylic carboxylates, substrates with electron-rich aryl groups like 4-methoxyphenyl (B3050149) favor the formation of specific isomers, whereas substrates with electron-withdrawing groups yield different products. nih.gov This demonstrates that the high electron density conferred by the ethoxy groups is a critical factor in predicting reactivity and selectivity in potential gold-catalyzed synthetic routes. Gold nanocrystals have also been shown to selectively catalyze the oxidation of the benzylic hydroxyl group in diols like 1-phenylethane-1,2-diol. researchgate.net

Precursor Chemistry and Convergent Synthetic Routes

Convergent synthesis, where complex molecules are assembled from smaller, pre-functionalized fragments, is a cornerstone of efficient chemical production. The synthesis of this compound relies heavily on the chemistry of its immediate precursors.

The most direct precursor for this compound is its corresponding diol, 1,2-Bis(4-ethoxyphenyl)ethane-1,2-diol. The transformation is a straightforward oxidation of the two secondary alcohol groups to ketones. A variety of reagents can accomplish this oxidation. For instance, N-bromosuccinimide (NBS) in carbon tetrachloride is a reported method for converting 1,2-diols to 1,2-diketones. researchgate.net Another powerful reagent for this transformation is 2-iodoxybenzoic acid (IBX), which facilitates the smooth oxidative cleavage of 1,3-diols to afford 1,2-diketones under mild conditions. organic-chemistry.org The synthesis of the diol precursor itself can be achieved through methods such as the reductive coupling of the corresponding aldehyde, 4-ethoxybenzaldehyde.

Table 2: Selected Methods for Oxidation of 1,2-Diols to 1,2-Diketones

| Reagent/Catalyst System | Key Features |

| N-Bromosuccinimide (NBS) | Simple and convenient procedure performed by refluxing in CCl₄. researchgate.net |

| 2-Iodoxybenzoic Acid (IBX) | Effective for oxidative C-C cleavage of 1,3-diols to give 1,2-diketones under mild conditions. organic-chemistry.org |

| Iron Porphyrin/O₂ | Catalytic aerobic cleavage of vicinal diols at room temperature. rsc.orgrsc.org |

| Copper(II) Citrate/NH₄NO₃ | Used for the oxidation of the related α-hydroxy ketone (benzoin) precursor. unpad.ac.id |

This table highlights various synthetic methods for converting 1,2-diols or related precursors to the target 1,2-diketone functionality.

Application of 4-Ethoxybenzaldehyde in Specific Reaction Conditions

The primary synthetic route to 1,2-diaryl-1,2-diones often begins with the corresponding aldehyde. For the target molecule, this compound, the key starting material is 4-ethoxybenzaldehyde. The classic transformation involves a benzoin condensation (or addition) reaction, a process first reported in 1832, where two aromatic aldehyde molecules couple to form an α-hydroxyketone, also known as an acyloin or, in this specific case, a benzoin derivative. wikipedia.orgbyjus.com

This reaction is typically catalyzed by a nucleophile, such as the cyanide ion or an N-heterocyclic carbene (NHC). wikipedia.orgorganic-chemistry.org In the case of 4-ethoxybenzaldehyde, two molecules would react under these catalytic conditions to form 1,2-bis(4-ethoxyphenyl)-2-hydroxyethan-1-one (4,4'-diethoxybenzoin).

The mechanism involves the nucleophilic attack of the catalyst on the carbonyl carbon of one aldehyde molecule. This step creates an intermediate that, after a proton transfer, reverses the polarity (umpolung) of the carbonyl carbon, turning it into a nucleophile. This newly formed nucleophilic center then attacks the carbonyl carbon of a second aldehyde molecule. wikipedia.orgyoutube.com Subsequent elimination of the catalyst regenerates the active catalytic species and yields the α-hydroxyketone product. youtube.com

This initial product, 4,4'-diethoxybenzoin, is not the final dione (B5365651) but a critical intermediate. The synthesis is completed by the oxidation of the secondary alcohol group in the benzoin intermediate to a ketone, yielding the target 1,2-diketone structure, this compound. ijarsct.co.in Various oxidative methods for this second step are discussed in the following sections.

Catalytic Systems and Reaction Condition Optimization

Optimizing the synthesis of this compound involves careful selection of catalysts and reaction conditions to ensure high yield, selectivity, and efficiency. This section details the role of various catalytic systems and the influence of process parameters.

Role of Transition Metal Catalysts (e.g., Ru-based, Pd/C) in Related Reductions

Transition metal catalysts are versatile tools in organic synthesis, though their application in the direct synthesis of α-diketones is less common than their use in reductive or other oxidative processes.

Ruthenium-based catalysts are known for their effectiveness in a wide range of oxidative transformations. researchgate.net Ruthenium complexes can catalyze the oxidation of alcohols to carbonyl compounds. researchgate.net For instance, Ru(III) complexes have been shown to be effective catalysts for the oxidation of benzoin to benzil, a reaction that could be applied to the 4,4'-diethoxybenzoin intermediate. researchgate.net The versatility of ruthenium is notable, as it can exist in various oxidation states (from Ru(II) to Ru(VIII)), allowing it to participate in diverse reaction mechanisms, including those utilizing environmentally benign oxidants like hydrogen peroxide or oxygen. researchgate.net

Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst, primarily known for its high activity in hydrogenation reactions. mdpi.comresearchgate.net In the context of carbonyl compounds, Pd/C is typically employed for the reduction of ketones. Specifically, aromatic ketones can be reduced to the corresponding alkanes when treated with H₂ gas and a Pd/C catalyst. sciencemadness.org This is a deoxygenation process, which is the opposite of the desired oxidation of an α-hydroxyketone to an α-diketone. While Pd/C is excellent for selective hydrogenation of alkenes and alkynes, it is generally considered a poor catalyst for the hydrogenation of carbonyl groups under mild conditions. mdpi.com However, palladium complexes, distinct from heterogeneous Pd/C, have been developed for the aerobic dehydrogenation of cyclic ketones to enones, demonstrating palladium's potential in oxidative transformations under specific ligand and oxidant conditions. nih.govorganic-chemistry.org

Influence of Iodine and Hydrogen Peroxide (TBHP) in Oxidative Carbonylation

The combination of molecular iodine (I₂) and an oxidant like tert-butyl hydroperoxide (TBHP) represents a powerful, metal-free system for various oxidative transformations. nih.govacs.org This reagent system can be employed for the direct synthesis of 1,2-diaryl diketones from α-methylene ketones through an oxidative carbonylation of the benzylic C(sp³)-H bond. nih.gov

The proposed mechanism involves the generation of tert-butoxyl radicals (tBuO•) from the reaction between I₂ and TBHP. This radical then abstracts a hydrogen atom from the α-methylene ketone, creating a benzylic radical. This radical intermediate reacts further with a tert-butylperoxy radical (tBuOO•) to form a peroxide intermediate, which then undergoes rearrangement or further oxidation to yield the final 1,2-diketone product. nih.gov

This I₂/TBHP system has also been explored for the oxidative rearrangement of α,β-unsaturated diaryl ketones to furnish 1,2-diaryl diketones. acs.org These methods offer a green and efficient alternative to traditional metal-based oxidants for synthesizing the target dione from suitable precursors.

Utilization of Metal Salts (e.g., CuCl₂·2H₂O) in Synthesis

Inexpensive and readily available metal salts, particularly copper(II) salts, are highly effective catalysts for the oxidation of α-hydroxyketones (benzoins) to α-diketones (benzils). This represents a crucial step in the synthesis of this compound from its benzoin precursor.

A classic and efficient method involves using a catalytic amount of a copper(II) salt, such as copper(II) acetate (B1210297) or copper(II) sulfate, in combination with a co-oxidant like ammonium nitrate. sciencemadness.orglookchem.com In this system, Cu²⁺ oxidizes the benzoin. The resulting Cu⁺ is then re-oxidized back to Cu²⁺ by ammonium nitrate, which decomposes to nitrogen gas and water, allowing the copper to function catalytically. sciencemadness.org This method is known to produce quantitative yields of benzil from benzoin. lookchem.com The reaction is often carried out in acetic acid, which serves as an excellent solvent for crystallization of the diketone product. lookchem.com Other copper salts, including CuCl₂·2H₂O, have been demonstrated as effective catalysts in related multicomponent reactions involving aldehydes, highlighting their utility in transformations of relevant precursors.

The table below summarizes the effectiveness of different copper-based systems for the oxidation of benzoin, a model reaction for the synthesis of the target compound.

| Catalyst System | Oxidant/Co-oxidant | Solvent | Temperature | Yield | Reference |

| Cu(OAc)₂ (catalytic) | Ammonium Nitrate | 80% Acetic Acid | Reflux | Quantitative | lookchem.com |

| Copper(II) Acetate | Air | Pyridine | Not specified | Good | lookchem.com |

| Cu(NO₃)₂ | Acetic Anhydride | Acetic Anhydride | Not specified | Improved | lookchem.com |

| Co-Salen | Air | DMF | 40 °C | >80% | catalysis.ru |

| Fe-Salen | Air | DMF | 40 °C | >80% | catalysis.ru |

Solvent Effects and Temperature Regulation in Reaction Pathways

The choice of solvent and the regulation of temperature are critical parameters that significantly influence the rate, yield, and selectivity of chemical reactions. In the synthesis of benzil and its derivatives, these factors play a crucial role, particularly in the oxidation step.

Studies on the oxidation of benzoin have shown that solvent polarity can affect the reaction rate. For instance, in the oxidation catalyzed by oxovanadium(IV) Schiff base complexes, the reaction rate was observed to increase slightly as the solvent polarity decreased, with polar aprotic solvents like acetonitrile (B52724) resulting in lower rates compared to benzene (B151609) or carbon tetrachloride. nih.gov However, in some cases, the choice of solvent may not have a significant effect on the final yield and selectivity. nih.gov In the air oxidation of benzoin catalyzed by Metal-Salen complexes, dimethylformamide (DMF) was identified as the optimal solvent. catalysis.ru

Temperature is another key variable. Increasing the reaction temperature generally leads to higher reaction rates and can drive reactions to completion. In the oxovanadium(IV) catalyzed oxidation of benzoin, increasing the temperature from 30°C to 50°C resulted in an almost complete conversion to benzil. nih.gov Similarly, for the air oxidation using a Co-Salen catalyst, the optimal temperature was determined to be 40°C. catalysis.ru Careful control of temperature is essential to maximize the yield of the desired product while minimizing the formation of byproducts.

Application of Microwave Irradiation for Accelerated Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. bohrium.comresearchgate.netasianpubs.orgjocpr.com

This technology has been successfully applied to the synthesis of 1,2-diketones and their derivatives. bohrium.comresearchgate.net For example, the one-pot, microwave-assisted synthesis of benzil derivatives has been achieved with high efficiency, yielding products in the range of 91% to 97% in just 10-15 minutes. bohrium.comresearchgate.net These reactions can be performed using environmentally friendly oxidants like iodine and often without the need for hazardous catalysts. bohrium.comresearchgate.net

Microwave irradiation has also been used to facilitate the benzil-benzilic acid rearrangement, demonstrating its utility in transformations of α-diketones themselves. researchgate.net The rapid and uniform heating provided by microwaves can enhance reaction rates for various steps in a synthetic sequence, making it a valuable tool for the efficient production of this compound. asianpubs.org

Industrial-Scale Synthetic Considerations and Process Enhancement Methodologies

The transition from laboratory-scale synthesis to industrial production of this compound requires a thorough evaluation of reaction parameters to ensure efficiency, safety, and cost-effectiveness. A common synthetic route involves the condensation of appropriate precursors, where the use of catalysts is often crucial for enhancing reaction rates and improving product yield and purity. researchgate.net

Optimization Strategies for Yield and Purity in Large-Scale Production

The optimization of large-scale production of this compound hinges on several key factors, including catalyst selection, reaction conditions, and purification methods. The goal is to maximize the yield of the desired product while minimizing the formation of impurities, which can be challenging and costly to remove at an industrial scale.

Detailed research findings on the optimization of reaction conditions for similar synthetic transformations, such as the synthesis of dihydrobenzofuran neolignans, have highlighted the critical role of the oxidant, solvent, and reaction time. For instance, studies have shown that silver(I) oxide can be an efficient oxidant, and the use of greener solvents like acetonitrile can provide a good balance between reaction conversion and selectivity. scielo.br Furthermore, optimizing the reaction time can significantly impact the efficiency of the process, with studies showing a reduction from 20 hours to 4 hours without a significant loss in yield or selectivity. scielo.br

While specific data for the industrial synthesis of this compound is not extensively published in open literature, the principles of chemical reaction optimization are broadly applicable. sigmaaldrich.com These include systematic variation of parameters such as temperature, pressure, and reactant concentrations. Modern approaches like Bayesian optimization are also being explored to more efficiently navigate the complex parameter space of chemical reactions and identify optimal conditions with fewer experiments.

Table 1: Key Parameters for Optimization in Large-Scale Synthesis

| Parameter | Objective | Considerations for Industrial Scale |

| Catalyst | Increase reaction rate and selectivity. | Cost, availability, reusability, and ease of separation from the product stream. |

| Solvent | Facilitate reaction, dissolve reactants, and aid in temperature control. | Environmental impact (green chemistry principles), cost, and ease of recovery and recycling. |

| Temperature | Control reaction rate and minimize side reactions. | Energy consumption, reactor material limitations, and safety considerations. |

| Pressure | Influence reaction rates, especially for gas-phase reactants. | Equipment cost and safety protocols for high-pressure operations. |

| Reactant Ratio | Maximize conversion of the limiting reagent and minimize excess reactant waste. | Cost of reactants and impact on downstream purification processes. |

| Reaction Time | Achieve desired conversion without product degradation or formation of byproducts. | Throughput and overall process efficiency. |

| Purification Method | Achieve desired product purity. | Scalability, solvent consumption, and cost-effectiveness of methods like crystallization, distillation, or chromatography. |

Implementation of Continuous Flow Reactor Technologies

Continuous flow chemistry has emerged as a powerful technology for the manufacturing of chemicals, including active pharmaceutical ingredients (APIs). acs.org This approach offers several advantages over traditional batch processing, particularly for industrial-scale synthesis. acs.org The benefits include enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for higher yields and productivity. nih.gov

A key advantage of flow technology is the ability to safely handle hazardous reagents and intermediates. durham.ac.uk Furthermore, the integration of in-line analytical techniques, a core principle of Process Analytical Technology (PAT), can enable real-time monitoring and control of the manufacturing process. longdom.orgglobalresearchonline.netstepscience.comresearchgate.netresearchgate.net This data-driven approach allows for immediate adjustments to maintain optimal conditions, ensuring consistent product quality and minimizing batch-to-batch variability. longdom.orgglobalresearchonline.net

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Scale | Limited by vessel size. | Scalable by extending operation time or using parallel reactors. |

| Heat Transfer | Less efficient, potential for hot spots. | Highly efficient due to high surface-area-to-volume ratio. |

| Mass Transfer | Can be limited by mixing efficiency. | Generally more efficient, leading to faster reactions. |

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reaction volumes at any given time. |

| Process Control | More challenging to maintain uniform conditions. | Precise control over temperature, pressure, and residence time. |

| Reproducibility | Can have batch-to-batch variability. | High reproducibility and consistent product quality. |

| Integration | Difficult to integrate multiple steps. | Amenable to multi-step, continuous processes. |

The adoption of continuous flow manufacturing for this compound could lead to a more efficient, safer, and cost-effective industrial process, aligning with the principles of modern, sustainable chemical manufacturing.

Elucidation of Reaction Mechanisms and Kinetic Investigations Involving 1,2 Bis 4 Ethoxyphenyl Ethane 1,2 Dione

Nucleophilic Addition Pathways at Carbonyl Centers

The primary mode of reaction for 1,2-bis(4-ethoxyphenyl)ethane-1,2-dione involves nucleophilic addition to one of its carbonyl carbons. evitachem.com In this process, a nucleophile attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate. ksu.edu.samasterorganicchemistry.com The hybridization of the carbonyl carbon changes from sp² to sp³, and the geometry transitions from trigonal planar to tetrahedral. masterorganicchemistry.comlibretexts.org The stability and subsequent fate of this intermediate dictate the final product. The reaction can be reversible, depending on the basicity of the incoming nucleophile. masterorganicchemistry.com

This compound readily undergoes condensation reactions with primary amines to yield imines. evitachem.comlibretexts.org This reaction is a cornerstone of its chemistry and proceeds through a well-established nucleophilic addition-elimination mechanism. libretexts.orgmasterorganicchemistry.com The process is typically initiated by the nucleophilic attack of the primary amine on one of the carbonyl carbons, forming a tetrahedral intermediate known as a carbinolamine. libretexts.org

Table 1: Key Steps in Imine Formation from this compound

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of a primary amine on a carbonyl carbon. | Carbinolamine |

| 2 | Proton transfer to form a neutral carbinolamine. | Neutral Carbinolamine |

| 3 | Protonation of the hydroxyl group. | Protonated Carbinolamine |

| 4 | Elimination of water. | Iminium Ion |

| 5 | Deprotonation. | Imine |

This table outlines the general mechanism for the formation of an imine from the reaction of this compound with a primary amine.

A significant application of this compound in synthetic chemistry is its use in the preparation of heterocyclic compounds, most notably quinoxalines. evitachem.comnih.gov Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. nih.gov The synthesis of quinoxalines from this compound is typically achieved through a condensation reaction with 1,2-diaminobenzene (o-phenylenediamine). nih.govnih.gov

The mechanism involves a sequential double nucleophilic addition. The first amine group of the 1,2-diaminobenzene attacks one of the carbonyl carbons of the dione (B5365651), forming a carbinolamine intermediate. This is followed by an intramolecular cyclization where the second amine group attacks the remaining carbonyl carbon. Subsequent dehydration of the resulting dihydroxytetrahydroquinoxaline intermediate leads to the formation of the aromatic quinoxaline (B1680401) ring system. researchgate.net This reaction can be catalyzed by acids or various heterogeneous catalysts to improve reaction rates and yields. nih.govchim.it For instance, the reaction has been shown to proceed efficiently at room temperature in the presence of ammonium (B1175870) fluoride (B91410) as a catalyst. nih.gov

Oxidative and Reductive Transformation Mechanisms

The carbonyl groups of this compound are also susceptible to oxidation and reduction, leading to a variety of products. The mechanisms of these transformations often involve electron or hydride transfer processes.

The oxidation of α-diketones like this compound can proceed through multi-electron transfer pathways. While specific studies on the multi-electron oxidation of this exact compound are not extensively detailed in the provided results, analogous systems like 1,4-disilabenzene (B14371616) have been shown to undergo one- and two-electron transfer oxidations to form stable radical cations and dications, respectively. nih.gov The oxidation of similar aromatic compounds, such as 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT), has been shown to be initiated by dioxygenase enzymes, which catalyze the dihydroxylation of the aromatic rings. nih.gov These examples suggest that the oxidation of this compound could potentially involve the transfer of one or more electrons, leading to various oxidized species.

The reduction of the dicarbonyl functionality in this compound typically proceeds via the addition of a hydride ion (H⁻) to the carbonyl carbons. ksu.edu.sa Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ksu.edu.sa The mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. ksu.edu.sa Subsequent protonation of the alkoxide yields the corresponding alcohol.

The reduction of the two carbonyl groups can lead to the formation of a diol. The stereochemistry of the resulting diol is an important consideration. The approach of the hydride nucleophile can occur from either face of the planar carbonyl group. libretexts.org For a molecule like this compound, where the two carbonyl groups are linked, the stereochemical outcome of the reduction of the second carbonyl group can be influenced by the stereochemistry of the first reduction product. This can lead to the formation of diastereomeric diols.

Influence of Substituents on Electronic Properties and Steric Hindrance in Reaction Dynamics

The ethoxy groups (-OCH₂CH₃) at the para positions of the phenyl rings in this compound play a crucial role in modulating its reactivity. evitachem.com These substituents exert both electronic and steric effects that influence the dynamics of its reactions.

The ethoxy group is an electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic ring. This electron donation increases the electron density on the phenyl rings and, to a lesser extent, on the carbonyl carbons. An increase in electron density on the carbonyl carbons makes them less electrophilic and can decrease the rate of nucleophilic attack compared to unsubstituted benzil (B1666583). masterorganicchemistry.com Conversely, electron-withdrawing substituents, such as nitro groups, would be expected to increase the electrophilicity of the carbonyl carbons and enhance reactivity towards nucleophiles. mdpi.com

Table 2: Predicted Influence of Substituents on the Reactivity of Benzil Derivatives

| Substituent | Position | Electronic Effect | Predicted Effect on Carbonyl Electrophilicity | Predicted Effect on Rate of Nucleophilic Addition |

| -OCH₂CH₃ | para | Electron-donating | Decrease | Decrease |

| -NO₂ | para | Electron-withdrawing | Increase | Increase |

| -H | - | (Reference) | (Reference) | (Reference) |

| -CH₃ | para | Electron-donating | Decrease | Decrease |

This table provides a qualitative prediction of how different substituents at the para position of the phenyl rings might influence the reactivity of benzil-type molecules towards nucleophilic addition.

Kinetic Analysis of Reaction Rates and Pathways

Detailed kinetic data, such as specific rate constants and activation parameters for reactions involving this compound, are not prominently reported in the surveyed scientific literature. However, the general mechanism for reactions of α-diketones like this compound is understood to proceed via nucleophilic attack on one of the carbonyl carbons.

For comparative context, kinetic studies on the oxidation of 3,4-dimethoxybenzyl alcohol, a related aromatic compound, have demonstrated a dependence on pH and have determined Michaelis-Menten constants (K_M) for the substrates, indicating the complexity of kinetic behavior in substituted aromatic compounds. nih.gov However, direct kinetic data for this compound remains a subject for future investigation.

Theoretical Insights into Transition State Geometries and Reaction Energetics

Specific theoretical studies detailing the transition state geometries and reaction energetics for this compound have not been identified in the available literature. However, insights can be drawn from computational and structural studies of analogous benzil derivatives.

For instance, the molecular and crystal structures of compounds like 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione (veratril) have been determined using single-crystal X-ray diffraction and supported by Density Functional Theory (DFT) calculations. researchgate.net These studies provide valuable information on bond lengths, bond angles, and dihedral angles within the α-diketone moiety and the orientation of the substituted phenyl rings.

In a related fluorinated analogue, (E)-1,2-Bis(4-fluorophenyl)ethane-1,2-dione, the dicarbonyl unit adopts an s-trans conformation, which is substantiated by the O–C–C–O torsion angle of -110.65(12)°. nih.gov This conformation acts to maximize the distance between the two electronegative oxygen atoms and facilitates orbital overlap between the dione and the π systems of the benzene (B151609) rings. The dihedral angle between the phenyl rings is also a key structural parameter. nih.gov It is reasonable to infer that this compound would adopt a similar skewed conformation.

Theoretical models, often employing DFT, are used to calculate the energies of ground states, transition states, and intermediates, providing a quantitative picture of the reaction profile. nih.gov For this compound, such calculations would be invaluable for understanding the influence of the para-ethoxy substituents on the stability of reaction intermediates and the energy barriers for various reaction pathways. The electron-donating nature of the ethoxy groups would likely affect the charge distribution in the molecule, particularly at the carbonyl carbons, influencing their electrophilicity and the energetics of nucleophilic attack.

Table of Selected Structural Data for Benzil Analogs

Since specific experimental or theoretical geometric data for this compound is not available, the following table presents data for related compounds to provide context for the expected structural parameters.

| Compound Name | O–C–C–O Torsion Angle (°) | Dihedral Angle Between Phenyl Rings (°) | Reference |

| (E)-1,2-Bis(4-fluorophenyl)ethane-1,2-dione | -110.65(12) | 64.74(5) | nih.gov |

| 1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione | Not explicitly stated | Not explicitly stated | researchgate.net |

Advanced Structural Characterization and Spectroscopic Investigations

X-ray Crystallographic Analysis of Molecular Conformation

X-ray crystallography provides the most definitive data on the three-dimensional structure of a molecule in the solid state. For aryl α-diketones, this technique reveals critical information about the conformation of the central dicarbonyl bridge and the orientation of the flanking aryl rings.

Elucidation of Dihedral Angles and Torsional Dynamics of Aryl and Dicarbonyl Moieties

The conformation of 1,2-diaryl-ethane-1,2-diones is primarily defined by two key geometric parameters: the torsion angle of the dicarbonyl unit (O=C−C=O) and the dihedral angles between the phenyl rings and the dicarbonyl plane. The central dicarbonyl group in these molecules typically adopts a gauche or s-trans conformation. This is a result of minimizing the dipole-dipole repulsion between the two adjacent carbonyl oxygen atoms. chemicalbook.com

The orientation of the aryl rings relative to the dicarbonyl core is also a crucial structural aspect. The rings are typically twisted out of the plane of the dicarbonyl group to minimize steric hindrance.

Table 1: Comparison of Dihedral and Torsion Angles in Benzil (B1666583) Analogues

| Compound | O=C−C=O Torsion Angle (°) | Dihedral Angle Between Aryl Rings (°) | Reference |

|---|---|---|---|

| 1,2-Bis(4-fluorophenyl)ethane-1,2-dione | -110.65 | 64.74 | chemicalbook.com |

| 1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione (B13917039) | 125.92 (C6-C7-C7'-C6') | 49.50 | nih.gov |

| 1,2-Bis(4-methoxyphenoxy)ethane* | 69.45 (O-C-C-O) | 64.91 | nih.gov |

Note: This is a related diether, not a diketone, but provides insight into the aryl group orientation.

Determination of Asymmetric Unit and Crystallographic Symmetry

In the solid state, molecules often pack in a highly ordered and symmetric fashion. A common feature in the crystal structures of symmetrically substituted benzil derivatives is the presence of molecular symmetry that is reflected in the crystallographic symmetry. This often results in the asymmetric unit—the smallest unique part of the crystal structure—containing only a fraction of the molecule.

For example, studies on related compounds like 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione show that it crystallizes with half of a molecule in the asymmetric unit (Z' = 0.5), indicating the molecule lies on a crystallographic twofold rotation axis. nih.goviucr.org Similarly, 1,2-bis(4-methoxyphenoxy)ethane also possesses a twofold rotational symmetry where the axis bisects the central C-C bond. nih.gov It is highly probable that 1,2-Bis(4-ethoxyphenyl)ethane-1,2-dione would exhibit similar crystallographic properties, likely crystallizing in a space group that accommodates this molecular symmetry, such as monoclinic or orthorhombic systems. nih.govnih.gov

Characterization of Intermolecular Interactions within Crystalline Structures

The supramolecular assembly of molecules in a crystal is directed by a network of non-covalent interactions. For aryl diketones, these interactions are crucial in stabilizing the crystal lattice and influencing physical properties like melting point and solubility.

C-H⋯O Hydrogen Bonding and C-H⋯π Interactions

Weak hydrogen bonds, particularly those involving carbon as a donor (C-H), play a significant role in the crystal packing of these compounds. In the structure of benzil analogues, multiple C-H⋯O hydrogen bonds are typically observed, where the carbonyl oxygen atoms act as acceptors for hydrogen atoms from the aromatic rings or the alkyl chains of the substituent groups on neighboring molecules. nih.goviucr.org

Analysis of π-π Stacking Interactions and their Role in Supramolecular Architecture

Given the presence of multiple aromatic rings, π-π stacking is a dominant intermolecular force in the crystal structures of 1,2-diaryl-ethane-1,2-diones. In these arrangements, the phenyl rings of adjacent molecules align in a parallel, offset fashion to maximize attractive electrostatic interactions.

Studies on fluorinated and methylated benzil derivatives have shown that these π-π stacking interactions result in centroid-centroid distances typically ranging from 3.6 Å to 3.8 Å. chemicalbook.comnih.gov This type of stacking often leads to the formation of layered or herringbone motifs in the supramolecular architecture, which are vital for understanding the material's electronic properties. The presence of electron-donating ethoxy groups in this compound is expected to influence the electronic nature of the phenyl rings and thus modulate the strength and geometry of these π-π interactions.

Comprehensive Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

For this compound, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for confirming its molecular structure. By analogy with the closely related 1,2-bis(4-methoxyphenyl)ethane-1,2-dione (p-Anisil), the ¹H NMR spectrum is expected to show distinct signals for the ethoxy group protons and the aromatic protons. rsc.org

The ethoxy group would produce a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons. The aromatic protons would appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The chemical shifts provide detailed information about the electronic environment of the nuclei. For example, the aromatic protons ortho to the carbonyl group are typically deshielded and appear at a lower field compared to those ortho to the electron-donating ethoxy group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound based on Analogue Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference for Analogue |

|---|---|---|---|

| Aromatic (ortho to C=O) | ~7.9 | Doublet | rsc.org |

| Aromatic (ortho to O-Et) | ~6.9 | Doublet | rsc.org |

| Methylene (-OCH₂-) | ~4.1 | Quartet | researchgate.net |

Infrared (IR) spectroscopy is used to identify the characteristic vibrational modes of the functional groups present. For this compound, the most prominent absorption in the IR spectrum would be the strong stretching vibration (ν) of the two carbonyl (C=O) groups, typically found in the region of 1650-1700 cm⁻¹. The exact position of this band is sensitive to the conformation of the dicarbonyl unit and electronic effects of the substituents. Other key absorptions would include C-O stretching for the ether linkages and various C-H and C=C stretching and bending vibrations for the aromatic rings and alkyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamic Processes (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For "this compound," both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the carbon-hydrogen framework.

Detailed analysis of the ¹H NMR spectrum reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the ethoxyphenyl groups appear as doublets, indicative of their coupling to adjacent protons on the benzene ring. The ethoxy group protons present as a quartet for the methylene (–CH₂–) group, due to coupling with the neighboring methyl (–CH₃) protons, which in turn appear as a triplet.

The ¹³C NMR spectrum provides complementary information, showing discrete signals for each unique carbon atom in the molecule. Key resonances include those for the carbonyl carbons of the dione (B5365651) moiety, the aromatic carbons (both substituted and unsubstituted), and the carbons of the ethoxy groups. The chemical shifts of these signals are highly indicative of their electronic environment.

Research findings have provided specific chemical shift values for the protons and carbons in "this compound," confirming its molecular structure. squarespace.com The compound was characterized in deuterated chloroform (B151607) (CDCl₃) on a 500 MHz spectrometer for ¹H NMR and a 125 MHz spectrometer for ¹³C NMR. squarespace.com

¹H NMR Spectroscopic Data

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 7.93 | d | 9.0 | 4H (Aromatic) |

| 6.94 | d | 9.0 | 4H (Aromatic) |

| 4.11 | q | 7.0 | 4H (–OCH₂–) |

| 1.44 | t | 7.0 | 6H (–CH₃) |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) in ppm | Assignment |

| 193.5 | C=O |

| 164.3 | C–O (Aromatic) |

| 132.3 | CH (Aromatic) |

| 126.1 | C (Aromatic) |

| 114.7 | CH (Aromatic) |

| 64.0 | –OCH₂– |

| 14.6 | –CH₃ |

Infrared (IR) Spectroscopy for Functional Group Vibrations and Reaction Progress Monitoring

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of "this compound," the IR spectrum is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the α-diketone. This peak is a key diagnostic marker for the compound.

Additional significant absorption bands in the IR spectrum correspond to the C–O stretching of the ether linkage, the C=C stretching vibrations within the aromatic rings, and the C–H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule. The presence and position of these bands provide confirmatory evidence for the compound's structure. IR spectroscopy can also be utilized to monitor the progress of reactions involving this diketone, for instance, by observing the disappearance of the characteristic carbonyl band.

Specific vibrational frequencies from the IR spectrum of "this compound" have been reported, providing a vibrational fingerprint of the molecule. squarespace.com

Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| 2978 | C–H stretch (aliphatic) |

| 1657 | C=O stretch (α-diketone) |

| 1574 | C=C stretch (aromatic) |

| 1510 | C=C stretch (aromatic) |

| 1167 | C–O stretch (ether) |

| 850 | C–H bend (aromatic) |

Raman Spectroscopy for Vibrational Mode Analysis in Condensed Phases

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser source. While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.

For "this compound," a Raman spectrum would provide valuable information about the vibrational modes of the molecule, particularly for the symmetric vibrations of the carbon skeleton. The symmetric stretching of the C=C bonds in the phenyl rings and the C-C bond between the carbonyl groups would be expected to produce strong signals in the Raman spectrum. Analysis of the Raman spectrum can offer insights into the molecular symmetry and the nature of the chemical bonds in the condensed phase. While specific experimental Raman data for this compound is not widely published, the technique remains a potent tool for the detailed vibrational analysis of diaryl diketones.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. For "this compound," HRMS provides an exact mass measurement with a high degree of accuracy, which allows for the unambiguous determination of its molecular formula.

In addition to providing the molecular ion peak, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragmentation patterns offers valuable structural information. For "this compound," characteristic fragmentation would likely involve cleavage at the C-C bond between the two carbonyl groups, leading to the formation of an ethoxyphenylacylium ion. Further fragmentation of the ethoxy group could also be observed.

High-resolution electrospray ionization mass spectrometry (HRESIMS) has been used to confirm the elemental composition of "this compound." squarespace.com

High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated Mass [M+Na]⁺ | Found Mass [M+Na]⁺ | Molecular Formula |

| [C₁₈H₁₈O₄ + Na]⁺ | 321.1099 | 321.1087 | C₁₈H₁₈NaO₄ |

Computational and Theoretical Chemistry of 1,2 Bis 4 Ethoxyphenyl Ethane 1,2 Dione

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1,2-Bis(4-ethoxyphenyl)ethane-1,2-dione, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311+G(d,p), are employed to determine its most stable three-dimensional conformation (geometrical optimization) and to analyze its electronic properties. nih.gov

Studies on analogous compounds, such as substituted benzils, reveal that the most stable conformers typically adopt a cis-skew arrangement of the two carbonyl groups. nih.gov This is a result of the balance between steric hindrance and electronic effects. For this compound, it is expected that the two ethoxyphenyl groups will be twisted with respect to the plane of the dicarbonyl moiety. The central C-C bond connecting the two carbonyl groups is also a key structural parameter that can be precisely calculated.

Table 1: Representative Geometrical Parameters for a Skew Conformation of a Substituted Benzil (B1666583) (Analogous to this compound) based on DFT Calculations.

| Parameter | Typical Calculated Value |

| C-C (dicarbonyl) bond length | ~1.54 Å |

| C=O bond length | ~1.22 Å |

| O=C-C=O dihedral angle | ~90-110° |

| Phenyl ring twist angle | ~20-40° |

Note: The values are illustrative and based on DFT calculations of similar substituted benzil structures. Actual values for this compound would require specific calculations.

Energy Landscape Analysis: Gibbs Free Energy Calculations and Transition State Characterization

The energy landscape of this compound describes the potential energy of the molecule as a function of its geometry. By mapping this landscape, various stable conformers (local minima) and the transition states that connect them can be identified. Gibbs free energy (ΔG) calculations are essential for determining the relative stability of these conformers at a given temperature and pressure. researchgate.netpurdue.edu The conformer with the lowest Gibbs free energy will be the most populated at equilibrium. scielo.org.mx

A key conformational process in this compound is the rotation around the central carbon-carbon single bond, which interconnects the two carbonyl groups. researchgate.net This rotation leads to different spatial arrangements of the ethoxyphenyl groups. Computational methods can be used to calculate the energy barrier for this rotation by locating the transition state structure. youtube.comresearchgate.net The transition state represents the highest energy point along the reaction coordinate for the conformational change and is characterized by having exactly one imaginary vibrational frequency. youtube.com

Prediction of Molecular Electronic Properties and Reactivity Descriptors

Beyond the HOMO-LUMO gap, DFT calculations allow for the prediction of a range of molecular electronic properties and global reactivity descriptors. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity and are derived from the energies of the frontier molecular orbitals. irjweb.combohrium.com

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating the molecule's polarizability. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment, calculated as ω = μ² / 2η, where μ is the chemical potential (μ = -χ). nih.gov

The ethoxy groups, being electron-donating, are expected to increase the electron density on the phenyl rings and influence these reactivity descriptors. This can enhance the nucleophilic character of the aromatic rings and affect the electrophilicity of the carbonyl carbons. The molecular electrostatic potential (MEP) map is another valuable tool, which visually represents the charge distribution and helps to identify the regions most susceptible to electrophilic and nucleophilic attack. nih.gov

Table 2: Predicted Reactivity Descriptors for a Representative Alkoxy-Substituted Benzil.

| Descriptor | Symbol | Formula | Predicted Trend |

| HOMO Energy | EHOMO | - | Higher (less negative) due to electron-donating groups |

| LUMO Energy | ELUMO | - | Less affected or slightly lowered |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Likely smaller, indicating higher reactivity |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Lower |

| Chemical Softness | S | 1 / η | Higher |

| Electrophilicity Index | ω | μ² / 2η | Dependent on changes in both μ and η |

Note: These trends are qualitative and based on the expected electronic effects of alkoxy substituents on the benzil framework.

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational space and the study of intermolecular interactions in a simulated environment, such as in a solvent. nih.govrsc.org

For this compound, MD simulations can be used to:

Explore the accessible conformations: By simulating the molecule's movement over time, different stable and transient conformations can be identified, providing a more complete picture of its flexibility.

Study solvent effects: MD simulations can explicitly include solvent molecules, allowing for the investigation of how the solvent influences the conformational preferences and dynamics of the solute molecule. mdpi.com

Analyze intermolecular interactions: In simulations with multiple solute molecules, MD can be used to study aggregation behavior and the nature of intermolecular forces, such as van der Waals interactions and potential hydrogen bonding (if applicable in a protic environment).

Applications and Functionalization in Advanced Chemical Systems Non Clinical Focus

A Key Building Block in Complex Organic Synthesis

As a substituted benzil (B1666583), 1,2-Bis(4-ethoxyphenyl)ethane-1,2-dione is a fundamental building block in the field of organic synthesis. evitachem.com Its α-diketone functionality provides reactive sites for a variety of chemical transformations, facilitating the creation of intricate molecular structures. evitachem.com

Synthesis of Diverse Heterocyclic Compounds

The condensation reaction of this compound with various dinucleophiles is a well-established method for the synthesis of a wide array of heterocyclic compounds. These reactions are crucial for producing scaffolds that are important in materials science. evitachem.com

Quinoxalines: The reaction of this compound with 1,2-diaminobenzene derivatives is a common and efficient method for preparing substituted quinoxalines. nih.govnih.gov For instance, the condensation of this compound with 1,2-diaminobenzene yields 2,3-Bis(4-ethoxyphenyl)quinoxaline. nih.gov This reaction can be carried out under mild conditions, such as stirring at room temperature in methanol (B129727) with a catalytic amount of ammonium (B1175870) fluoride (B91410). nih.gov The synthesis of quinoxaline (B1680401) derivatives is of significant interest due to their wide range of applications. nih.gov

Imidazoles: Substituted imidazoles can be synthesized through a three-component reaction involving 1,2-dicarbonyl compounds like this compound, aldehydes, and ammonium acetate (B1210297). ijsrp.org This approach allows for the creation of a variety of imidazole (B134444) derivatives with different substituents. researchgate.netnih.gov The imidazole ring is a crucial component in many functional molecules. nih.gov

Pyrazines: Pyrazine derivatives can be synthesized via the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. nih.govresearchgate.net The reaction of this compound with ethylenediamine (B42938) would lead to the formation of a dihydropyrazine (B8608421) intermediate, which can then be oxidized to the corresponding pyrazine. researchgate.net Pyrazines are known for their aromatic and electronic properties. wikipedia.org

Triazines: 1,2,4-Triazines can be synthesized through the condensation of 1,2-dicarbonyl compounds with amides in the presence of a base, followed by cyclization with hydrazine (B178648) hydrate. researchgate.net This one-pot synthesis provides an efficient route to substituted 1,2,4-triazines. researchgate.netrsc.orgorganic-chemistry.org These heterocyclic systems are explored for various applications in materials science. ijpsr.info

Table 1: Heterocyclic Compounds Synthesized from this compound

| Heterocycle | Reactant(s) | General Reaction |

|---|---|---|

| Quinoxalines | 1,2-Diaminobenzene derivatives | Condensation |

| Imidazoles | Aldehydes, Ammonium acetate | Three-component reaction |

| Pyrazines | 1,2-Diamine derivatives | Condensation followed by oxidation |

| Triazines | Amides, Hydrazine hydrate | Condensation and cyclization |

Construction of Advanced Molecular Architectures

The reactivity of this compound makes it an essential intermediate for the synthesis of more complex and advanced molecular architectures. evitachem.com Its ability to participate in various chemical reactions allows for the incorporation of the bis(4-ethoxyphenyl)ethane-1,2-dione moiety into larger, more functional systems. evitachem.com The ethoxy groups on the phenyl rings can also be modified to further tailor the properties of the resulting molecules. The unique electronic properties of its derivatives have led to their exploration in various fields. evitachem.com

Development of Advanced Materials and Functional Molecules

The utility of this compound extends beyond the synthesis of discrete small molecules to the development of advanced materials and functional molecules with specific properties.

Precursors for Polymeric Materials and Resins

The dicarbonyl functionality of this compound makes it a suitable monomer or precursor for the synthesis of polymeric materials. For instance, it can be used to create polymers with unique thermal and mechanical properties. While specific examples directly utilizing this compound in large-scale polymer production are not extensively documented in the provided results, the fundamental reactivity of α-diketones suggests their potential in creating novel polymer structures.

Applications in Organic Electronics and Photonic Devices

Derivatives of this compound have shown potential for applications in organic electronics and photonic devices due to their distinct electronic properties. evitachem.com The extended π-system and the presence of donor (ethoxy) and acceptor (dicarbonyl) groups can lead to interesting photophysical behaviors, such as fluorescence and charge-transfer characteristics. These properties are essential for the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic components. The ability to tune the electronic properties through chemical modification makes these compounds attractive for materials scientists. evitachem.com

Design of Donor-Acceptor Type Polymers for Electrochromic Performance

The structure of this compound, featuring electron-donating ethoxy groups and an electron-accepting dicarbonyl core, makes it an excellent candidate for the design of donor-acceptor type polymers. These polymers are of significant interest for electrochromic applications, where the material changes color in response to an applied electrical potential. By incorporating this diketone into a polymer backbone, it is possible to create materials with tunable electrochromic performance, including fast switching times, high contrast ratios, and good stability.

Catalytic and Ligand Design Applications

The inherent reactivity of the vicinal diketone functionality in this compound, coupled with the electronic influence of its para-ethoxy substituents, positions it as a promising candidate for applications in catalysis and as a precursor for ligand design.

Utility in Asymmetric Synthesis and Stereoselective Transformations

While direct studies employing this compound as a chiral auxiliary are not extensively documented, the broader class of 1,2-diketones serves as a valuable platform for stereoselective transformations. A chiral auxiliary is a stereogenic group temporarily incorporated into a compound to control the stereochemical outcome of a synthesis. wikipedia.org The dicarbonyl centers of this compound offer reactive sites for the introduction of chirality.

One potential avenue lies in the asymmetric reduction of one of the ketone functionalities. For instance, the asymmetric transfer hydrogenation of 1,2-diketones using ruthenium-based catalysts has been shown to produce 1,2-diols with high enantioselectivity. nih.gov The steric and electronic properties of the aryl substituents can influence the regioselectivity and enantioselectivity of such reductions. nih.govacs.org The presence of the electron-donating ethoxy groups on the phenyl rings of this compound would likely influence the electronic density of the carbonyl carbons, potentially affecting the rate and selectivity of reactions with chiral catalysts. evitachem.com

Furthermore, α-diketones can be precursors to chiral α-hydroxy ketones, which are valuable building blocks in organic synthesis. nih.gov The catalytic asymmetric addition of organometallic reagents to α-diketones represents a powerful method for generating these chiral tertiary α-hydroxy carbonyl compounds. nih.gov

Below is a table summarizing potential stereoselective transformations involving 1,2-diketones, which could be applicable to this compound.

| Transformation Type | Potential Chiral Product | Catalyst/Reagent Type | Potential Influence of 4-Ethoxy Substituent |

| Asymmetric Transfer Hydrogenation | Chiral 1,2-diol | Ruthenium-based chiral catalysts | May influence regioselectivity and enantioselectivity through electronic effects. nih.gov |

| Asymmetric 1,2-Addition | Chiral α-hydroxy ketone | Rhodium-catalyzed addition of arylboronic acids with chiral ligands | The electron-donating nature could affect the reactivity of the carbonyl groups. |

| Diastereoselective Alkylation | Diastereomerically enriched products | Use of chiral auxiliaries attached to a reactant | The steric bulk of the ethoxyphenyl groups could influence facial selectivity. |

Development as Ligands for Transition Metal Complexes in Catalysis

The 1,2-dione moiety of this compound can act as a bidentate ligand, coordinating to transition metals through the oxygen atoms of the carbonyl groups. The resulting metal complexes can exhibit catalytic activity in a variety of organic transformations. The electronic properties of the ligands play a crucial role in modulating the catalytic performance of the metal center. nih.gov

The electron-donating ethoxy groups in this compound would increase the electron density on the oxygen atoms, potentially enhancing the σ-donating ability of the ligand. This could, in turn, influence the electronic properties and reactivity of the coordinated metal center. For example, in palladium-catalyzed cross-coupling reactions, the electronic nature of the ligand can significantly impact the efficiency of the catalytic cycle. acs.org

Furthermore, 1,2-diketones like benzil can be condensed with various amines to form Schiff base ligands. ajgreenchem.com These Schiff bases, containing both nitrogen and oxygen donor atoms, can form stable complexes with a wide range of transition metals, which have applications in catalysis. ajgreenchem.comresearchgate.net The specific structure of the Schiff base derived from this compound could lead to complexes with unique steric and electronic properties, making them interesting candidates for catalytic screening.

The table below outlines the potential of this compound as a ligand or ligand precursor in transition metal catalysis.

| Ligand Type | Potential Metal Complex | Potential Catalytic Application | Role of 4-Ethoxy Substituent |

| Bidentate 1,2-dione | [M(this compound)n] | Oxidation, Reduction, C-C coupling | Enhances σ-donation, influencing metal center's electronics. |

| Schiff Base (from condensation with amines) | [M(Schiff base)n] | Various catalytic transformations | Modifies steric and electronic environment of the metal complex. ajgreenchem.com |

Potential as Reagents in Advanced Analytical Methodologies

The α-dicarbonyl functionality of this compound makes it a potential reagent for the derivatization and subsequent detection of certain analytes. A well-established reaction of α-dicarbonyl compounds is their condensation with o-phenylenediamine (B120857) to form highly chromophoric quinoxaline derivatives. nih.gov This reaction forms the basis of a sensitive spectrophotometric method for the determination of α-dicarbonyl compounds. nih.gov

Conversely, this compound itself could be used as a derivatizing agent for the analysis of compounds containing the o-phenylenediamine moiety or other suitable dinucleophiles. The resulting quinoxaline derivative would possess the two ethoxyphenyl substituents, which could be exploited for detection purposes, for example, by enhancing its molar absorptivity or by providing a handle for fluorescence or mass spectrometric detection.

Additionally, α-diketones have been used in the chemical analysis of urea. oup.com While specific methods using this compound are not reported, its reactivity is analogous to other α-diketones used for this purpose.

The potential analytical applications are summarized in the table below.

| Analytical Application | Analyte | Principle of Method | Potential Advantage of this compound |

| Derivatizing Agent | o-Phenylenediamines | Formation of a chromophoric quinoxaline derivative | Ethoxy groups may enhance spectroscopic properties of the derivative. |

| Reagent in Urea Analysis | Urea | Reaction with α-diketone to form a measurable chromophore | Could offer alternative spectral properties compared to existing reagents. oup.com |

Derivatization Strategies and Structure Reactivity Relationships of 1,2 Bis 4 Ethoxyphenyl Ethane 1,2 Dione

The molecular framework of 1,2-bis(4-ethoxyphenyl)ethane-1,2-dione, a substituted benzil (B1666583), offers multiple sites for chemical modification. These derivatization strategies are pivotal for fine-tuning its chemical, physical, and biological properties. The reactivity and architecture of the resulting molecules are governed by a delicate interplay of electronic and steric factors introduced by various functional groups.

Future Research Directions and Emerging Challenges

Development of Sustainable and Environmentally Benign Synthetic Routes

A primary challenge in modern chemistry is the development of synthetic processes that are both efficient and environmentally friendly. chemistryjournals.net Traditional syntheses of benzil (B1666583) derivatives often rely on strong oxidizing agents and volatile organic solvents, which generate hazardous waste and have a significant environmental footprint. researchgate.net Future research must focus on creating "green" synthetic pathways to 1,2-bis(4-ethoxyphenyl)ethane-1,2-dione.

Key research objectives should include:

Catalyst-Free and Solvent-Free Conditions: Exploring reactions that proceed without the need for catalysts or solvents, such as mechanochemical methods (ball-milling), which have shown promise for the synthesis of related compounds like phenazines. researchgate.net

Green Solvents: Investigating the use of environmentally benign solvents like water, ethanol (B145695), or supercritical fluids, which can reduce pollution and health risks associated with traditional solvents. chemistryjournals.netresearchgate.net Water is particularly attractive due to its non-toxicity and abundance. chemistryjournals.net

Energy Efficiency: Developing synthetic methods that operate at ambient temperature and pressure to minimize energy consumption. chemistryjournals.net Techniques such as microwave-assisted synthesis could offer significant advantages by reducing reaction times and energy input compared to conventional heating. chemistryjournals.netresearchgate.net

Renewable Feedstocks: While the core structure is derived from petrochemical sources, research could explore the functionalization of bio-derived platform chemicals to create precursors for the synthesis, aligning with the principles of a circular economy.

The table below outlines potential green synthetic strategies applicable to this compound, drawing parallels from established green methodologies for related dicarbonyl compounds.

| Green Strategy | Approach | Potential Advantage | Relevant Precedent |

| Alternative Solvents | Utilizing water or aqueous ethanol as the reaction medium. | Reduces use of volatile organic compounds (VOCs); non-toxic and low cost. | Synthesis of quinoxalines from 1,2-dicarbonyls in aqueous ethanol. researchgate.net |

| Catalysis | Employing organocatalysts or natural catalysts like hydroxyapatite. | Avoids toxic heavy metals; catalysts can be low-cost and biodegradable. | Organo-catalyzed synthesis of quinoxalines and pyrroles. researchgate.netresearchgate.net |

| Energy Input | Implementing microwave irradiation or ultrasound-assisted synthesis. | Shorter reaction times, lower energy consumption, and often higher yields. | Microwave-assisted synthesis of dihydropyrimidinones. researchgate.net |

| Process Type | Developing one-pot, multi-component reactions. | Increases atom economy and process efficiency by reducing intermediate isolation steps. | One-pot synthesis of 1,4-diketones in water. rsc.org |

Exploration of Novel Reactivity Patterns and Unprecedented Transformation Pathways

The reactivity of this compound is primarily defined by its α-diketone core, which readily undergoes condensation and nucleophilic addition reactions. evitachem.com However, the interplay between the two carbonyl groups and the terminal ethoxyphenyl moieties suggests that more complex and novel reactivity patterns are waiting to be discovered.

Future research should venture beyond established transformations to:

Modulate Electronic Properties: Systematically investigate how the electron-donating ethoxy groups influence the reactivity of the dicarbonyl unit compared to unsubstituted benzil or derivatives with electron-withdrawing groups. This could lead to transformations that are sluggish or impossible with other benzils.

Photochemical Reactions: Explore the photochemical behavior of the compound. The α-diketone motif is a well-known chromophore, and its irradiation could lead to unique cycloadditions, rearrangements, or radical reactions, opening pathways to complex molecular architectures.

Transition-Metal Catalyzed Cross-Coupling: Utilize the ethoxyphenyl rings as platforms for C-H activation or functionalization, allowing for the synthesis of more complex, extended π-systems or the attachment of other functional groups without altering the core dicarbonyl structure.

Asymmetric Transformations: Develop catalytic asymmetric reactions where the prochiral dicarbonyl centers are converted into chiral products, such as chiral diols or amino alcohols, which are valuable building blocks in pharmaceutical synthesis.

Integration into Advanced Material Systems for Enhanced Performance and Multifunctionality

The structural rigidity and electronic properties of this compound make it an attractive candidate for incorporation into advanced materials. evitachem.com Derivatives have already been considered for organic electronics and photonics. evitachem.com The challenge lies in designing and synthesizing materials where the compound's specific properties are harnessed to achieve enhanced or multifunctional performance.

Emerging research directions include:

Polymer Chemistry: Using this compound as a monomer or a cross-linking agent to create novel polymers. rsc.org Its incorporation could impart specific thermal, optical, or photo-responsive properties to the resulting polymer matrix. For instance, polymers containing this unit could be developed for applications in photovoltaics or as gas chromatography stationary phases. nih.gov

Luminescent Materials: Investigating the fluorescence and phosphorescence properties of the compound and its derivatives. The α-diketone structure, when integrated into coordination polymers or metal-organic frameworks (MOFs), could lead to materials with unique sensing capabilities or applications in organic light-emitting diodes (OLEDs).

Liquid Crystals: Exploring the potential of elongated derivatives of this compound to exhibit liquid crystalline phases. The rigid core and flexible terminal chains are characteristic features of many liquid crystal molecules.

Self-Assembling Systems: Designing derivatives capable of self-assembly into ordered supramolecular structures through non-covalent interactions like hydrogen bonding or π–π stacking. Such systems are crucial for developing "smart" materials and for applications in nanotechnology.

Theoretical Prediction and Experimental Validation of Undiscovered Chemical Properties

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules before engaging in extensive laboratory work. researchgate.net For this compound, theoretical studies can guide experimental efforts and provide deeper insight into its behavior.

Future research should focus on a synergistic approach combining theory and experimentation: